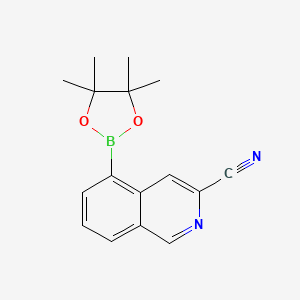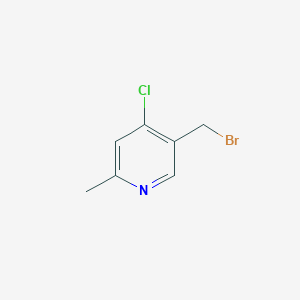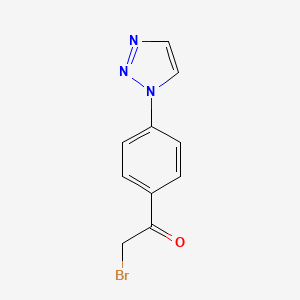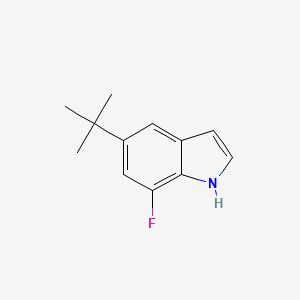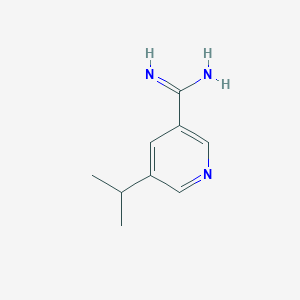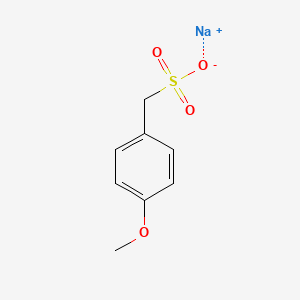
Sodium (4-Methoxyphenyl)methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (4-Methoxyphenyl)methanesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of methanesulfonic acid and 4-methoxyphenylmethane. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-Methoxyphenyl)methanesulfonate typically involves the reaction of 4-methoxybenzyl chloride with sodium methanesulfonate under basic conditions. The reaction is carried out in an aqueous medium, often using a solvent like dimethyl sulfoxide (DMSO) to enhance solubility and reaction rate. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (4-Methoxyphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfinate salts or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out under basic conditions with solvents like DMSO or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted phenylmethanesulfonates.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfinate salts and other reduced forms.
Aplicaciones Científicas De Investigación
Sodium (4-Methoxyphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the functionalization of heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium (4-Methoxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the compound can participate in oxidation and reduction reactions, altering its chemical structure and reactivity.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research.
Comparación Con Compuestos Similares
- Sodium (2,4-Dichlorophenyl)methanesulfonate
- Sodium phenylmethanesulfinate
- Sodium butane-1-sulfinate
Comparison: Sodium (4-Methoxyphenyl)methanesulfonate is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and functionalization potential in organic synthesis. The methoxy group also enhances its ability to participate in specific biochemical interactions, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H9NaO4S |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
sodium;(4-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-12-8-4-2-7(3-5-8)6-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
QUBIGZBJOQVBGY-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


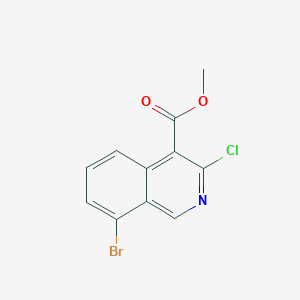

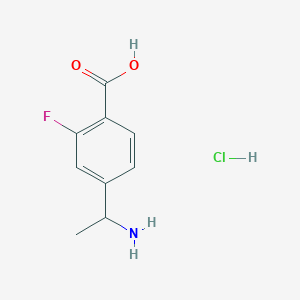
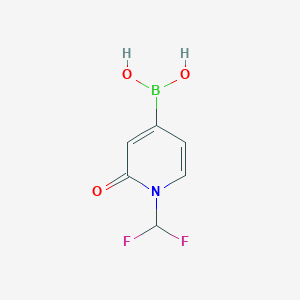
![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
